Dipyrone
Overview
Description
It belongs to the pyrazolone class of drugs and is widely used for its potent pain-relieving, fever-reducing, and spasm-relieving properties . Dipyrone was first patented in 1922 and has since been marketed under various trade names. Despite its effectiveness, it has been banned in some countries due to concerns over severe adverse effects, including agranulocytosis .
Mechanism of Action
Target of Action
Dipyrone, also known as Metamizole, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the Transient Receptor Potential Ankirin 1 (TRPA1), a key player in pain perception .
Mode of Action
This compound acts as a nonsteroidal anti-inflammatory drug (NSAID) with a centrally acting mechanism of action on the hypothalamus, where fever originates and is regulated . It inhibits the signaling of TRPA1, which plays a crucial role in the transmission of pain signals .
Biochemical Pathways
This compound is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA) . In the liver, 4-MAA undergoes non-enzymatic hydrolysis to form other metabolites such as 4-aminoantipyrine (4-AA), 4-N-acetylaminoantipyrine (4-AAA), and 4-N-formylaminoantipyrine (4-FAA) . These metabolites are believed to contribute to the analgesic and antipyretic effects of this compound.
Pharmacokinetics
This compound is characterized by rapid hydrolysis to the active moiety 4-methyl-amino-antipyrine (MAA), which has 85% bioavailability after oral administration in tablet form . The maximum systemic concentrations are achieved in a short time (tmax of 1.2 to 2.0 hours) . MAA is further metabolized with a mean elimination half-life (t1/2) of 2.6 to 3.5 hours to 4-formyl-amino-antipyrine (FAA), an end-metabolite, and to 4-amino-antipyrine (AA), which is then acetylated to 4-acetyl-amino-antipyrine (AAA) by the polymorphic N-acetyl-transferase .
Result of Action
The primary result of this compound’s action is its potent analgesic and antipyretic effects . It is used to relieve severe and persistent fever and pain . It has been associated with potentially severe side effects, including agranulocytosis .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Furthermore, the genotoxic and cytotoxic effects of this compound have been observed in Vero cells (a cell line obtained from the red kidney of green monkey) exposed to this compound .
Biochemical Analysis
Biochemical Properties
Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipyrone is synthesized through a multi-step process. The initial step involves the condensation of 4-methylaminoantipyrine with formaldehyde to form 4-formylaminoantipyrine. This intermediate is then sulfonated using sulfuric acid to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the following steps:
Condensation: 4-methylaminoantipyrine is reacted with formaldehyde under acidic conditions.
Sulfonation: The resulting 4-formylaminoantipyrine is treated with sulfuric acid to introduce the sulfonate group.
Purification: The crude product is purified through crystallization and filtration to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Dipyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction leads to the formation of amine derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Dipyrone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in studies investigating its effects on cellular processes and metabolic pathways.
Medicine: Extensively studied for its analgesic, antipyretic, and spasmolytic properties.
Industry: Utilized in the formulation of pharmaceutical products and veterinary medicine.
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like this compound, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
Properties
CAS No. |
68-89-3 |
---|---|
Molecular Formula |
C13H17N3NaO4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
InChI Key |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
Appearance |
Powder |
68-89-3 | |
Pictograms |
Health Hazard |
solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: this compound itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that this compound, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to this compound's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: this compound’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: this compound metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: this compound demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does this compound affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of this compound can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with this compound use?
A5: The most serious concern is the potential for this compound to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, this compound has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to this compound, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, this compound can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, this compound can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of this compound-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of this compound?
A8: this compound is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of this compound compare to other analgesics?
A9: Studies suggest that this compound demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral this compound (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular this compound (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous this compound (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is this compound used in children?
A10: While this compound is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with this compound?
A11: Current research focuses on:
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